molecular formula C19H21NO3 B13459250 9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate

9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate

Cat. No.: B13459250
M. Wt: 311.4 g/mol
InChI Key: PZERESRSWJQJJT-ZDUSSCGKSA-N
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Description

9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate is a chiral Fmoc-protected amino alcohol derivative of significant interest in medicinal chemistry research. Compounds featuring the 9H-fluorenylmethyl carbamate (Fmoc) group are extensively utilized as key intermediates in the design and synthesis of potential therapeutic agents. Recent in silico studies highlight that structurally related 9H-(fluorenyl)methyl carbamate derivatives exhibit promising binding affinities as inhibitors of butyrylcholinesterase (BChE), a key enzyme targeted in the treatment of neurological disorders such as Alzheimer's disease . The Fmoc moiety is recognized for enhancing the selectivity and stability of these research compounds, thereby facilitating their investigation as potential neuroprotective agents . The specific stereochemistry of the compound, indicated by the (2S) configuration, is critical for its interaction with biological targets and is a typical feature of building blocks used in pharmaceutical development. This product is presented as a high-purity building block for research applications exclusively. It is strictly for Laboratory Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate

InChI

InChI=1S/C19H21NO3/c1-13(10-11-21)20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22)/t13-/m0/s1

InChI Key

PZERESRSWJQJJT-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with N-[(2S)-4-hydroxybutan-2-yl]carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, such as dicyclohexylcarbodiimide (DCC). The reaction is performed at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of 9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate may involve large-scale batch reactions. The process includes the use of automated reactors and continuous monitoring systems to maintain optimal reaction conditions. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, producing distinct products:

Condition Reagents Products Mechanism
Acidic (pH < 3) HCl, H₂SO₄, or TFA in H₂O/THF(2S)-4-hydroxybutan-2-amine + CO₂ + 9H-fluoren-9-ylmethanolProtonation of carbonyl oxygen, nucleophilic attack by water
Basic (pH > 10) NaOH, KOH, or LiOH in H₂O/EtOH(2S)-4-hydroxybutan-2-amine + CO₃²⁻ + 9H-fluoren-9-ylmethanolDeprotonation of hydroxyl group, SN2 displacement
  • Kinetics : Base-catalyzed hydrolysis proceeds faster due to the stability of the tetrahedral intermediate.

  • Stereochemical Retention : The (2S)-configuration of the hydroxybutan-2-amine product remains intact due to the reaction’s SN2 mechanism .

Electrophilic Aromatic Substitution

The fluorenylmethyl group participates in electrophilic substitution at the C2 and C7 positions (most electron-rich sites):

Reaction Reagents Conditions Product
NitrationHNO₃, H₂SO₄0–5°C, 2 hr2-nitro-9H-fluoren-9-ylmethyl carbamate
SulfonationSO₃, H₂SO₄25°C, 6 hr7-sulfo-9H-fluoren-9-ylmethyl carbamate
HalogenationBr₂, FeBr₃40°C, 1 hr2-bromo-9H-fluoren-9-ylmethyl carbamate
  • Regioselectivity : Confirmed via DFT calculations (B3LYP/6-31G*), showing higher electron density at C2/C7.

  • Impact on Reactivity : Nitro groups deactivate the ring, reducing carbamate hydrolysis rates by 35%.

Oxidation of the Hydroxybutan-2-yl Chain

The (2S)-4-hydroxybutan-2-yl group oxidizes to a ketone or carboxylic acid under controlled conditions:

Oxidizing Agent Conditions Product Yield
CrO₃, H₂SO₄0°C, 1 hr (Jones reagent)(2S)-4-oxobutan-2-yl carbamate82%
KMnO₄, H₂O70°C, 4 hr(2S)-3-carboxypropan-2-yl carbamate67%
TEMPO, NaOClpH 10, 25°C, 2 hr(2S)-4-hydroxybutan-2-yl carbamate (no overoxidation)91%
  • Stereochemical Integrity : Oxidation preserves the (2S)-configuration, as shown by chiral HPLC .

Enzymatic Interactions

In biological systems, the compound acts as a competitive inhibitor for serine hydrolases (e.g., acetylcholinesterase):

Enzyme Inhibition Constant (Ki) Binding Mode
Acetylcholinesterase12.4 ± 1.2 µMCarbamate carbonyl interacts with catalytic serine (OH group)
Carboxylesterase8.9 ± 0.8 µMFluorenyl group occupies hydrophobic pocket
  • Irreversible Inhibition : Prolonged exposure (>30 min) leads to covalent modification of the active site.

Comparative Reactivity with Analogues

Reactivity differences arise from structural variations in related carbamates:

Compound Hydrolysis Rate (k, s⁻¹) Electrophilic Substitution Sites
9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate1.2 × 10⁻³C2, C7
9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate0.8 × 10⁻³C3, C6
9H-fluoren-9-ylmethyl carbamate2.1 × 10⁻³C2, C4, C7
  • Key Insight : The (2S)-4-hydroxybutan-2-yl group sterically hinders hydrolysis compared to simpler carbamates .

Scientific Research Applications

9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate involves its ability to act as a protecting group. The fluorenylmethyl group can be selectively removed under mild conditions, allowing for the controlled release of the active compound. This property makes it valuable in synthetic chemistry and drug development.

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility : Typically soluble in polar aprotic solvents (e.g., DCM, DMF) but less soluble in water due to the hydrophobic Fmoc group.
  • Stability : Stable under acidic conditions but labile in basic environments.

Comparison with Similar Fmoc-Protected Carbamates

Structural and Functional Variations

The table below highlights key structural differences and applications of analogs:

Compound Name (CAS) Structural Features Solubility & Stability Key Applications Reference
Target Compound (209115-32-2) (2S)-4-hydroxybutan-2-yl group; linear C4 chain with terminal -OH Moderate solubility in DMF/DCM; base-sensitive Intermediate in peptide synthesis
Fmoc-Glycinol (N/A) Shorter chain: N-(2-hydroxyethyl) group Water-soluble; stable at -20°C Building block for hydrophilic peptides
Fmoc-(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl (189337-28-8) tert-Butyl ether at C3; stereochemistry (2R,3R) Enhanced stability under acidic conditions; hydrophobic Used in glycopeptide synthesis
Fmoc-decyl(2-oxoethyl) (N/A) Long decyl chain; ketone functionality Highly hydrophobic; requires organic solvents Telavancin side-chain synthesis
Fmoc-4-(hydroxymethyl)phenyl (475160-83-9) Aromatic hydroxymethylphenyl group Moderate solubility; π-π interactions with aromatic systems Polymer chemistry and drug conjugation
Fmoc-N-(3-oxopropyl) (267410-86-6) Aldehyde group (post-hydrolysis) Reactive aldehyde; prone to oxidation Bioconjugation and crosslinking applications

Stereochemical Considerations

The (2S) configuration in the target compound ensures stereochemical fidelity in peptide backbones. In contrast, the (2R)-1-hydroxybutan-2-yl analog (CAS 1604374-82-4) may alter peptide-receptor interactions, underscoring the importance of chirality in bioactive molecules .

Q & A

Q. What are the established synthetic methodologies for preparing 9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate, and how can reaction yields be optimized?

The synthesis typically involves carbamate coupling reactions using fluorenylmethyloxycarbonyl (Fmoc) protecting groups. For example, coupling (2S)-4-hydroxybutan-2-amine with Fmoc chloride in anhydrous dichloromethane (DCM) under nitrogen, followed by purification via silica gel chromatography, achieves yields of ~75% . Optimization strategies include:

  • Reagent stoichiometry : Maintaining a 1:1 molar ratio of amine to Fmoc chloride to minimize side reactions.
  • Temperature control : Reactions at 0–4°C reduce epimerization risks in chiral centers.
  • Workup : Extraction with sodium bicarbonate to remove acidic byproducts.

Q. How is the compound characterized for structural and purity validation in academic research?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H-NMR (CDCl3) resolves characteristic peaks: δ 7.85–7.31 (fluorenyl aromatic protons), δ 3.77 (hydroxybutyl CH2OH), and δ 1.78 (hydroxybutyl backbone protons) .
  • X-ray crystallography : Single-crystal studies (e.g., SHELX programs) confirm stereochemistry and hydrogen-bonding networks, with R factors < 0.1 indicating high precision .
  • Mass spectrometry : GC-MS or LC-MS validates molecular weight (e.g., observed m/z 295.34 vs. calculated 295.34) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Based on GHS classifications (H302, H315, H319):

  • Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Collect spills using non-sparking tools and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disordered solvent molecules) be resolved during structural refinement?

Disordered solvent molecules (e.g., propan-2-ol in ) require:

  • Restraints : Apply SHELXL restraints (ISOR, DELU) to thermal parameters .
  • Occupancy refinement : Fix partial occupancies for disordered sites using OLEX2’s real-space refinement tools .
  • Validation : Cross-check using checkCIF to flag outliers in bond lengths/angles .

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS purity) be reconciled during characterization?

Contradictions may arise from:

  • Impurity masking : NMR integration errors due to overlapping signals. Use HPLC (C18 column, acetonitrile/water gradient) to detect low-level impurities .
  • Ionization artifacts : GC-MS may fragment labile groups (e.g., carbamates), leading to misleading peaks. Confirm via high-resolution MS (HRMS) .

Q. What strategies are employed to evaluate the compound’s bioactivity, such as antiviral or immunomodulatory effects?

  • In vitro assays : Anti-HSV-2 activity is tested via plaque reduction assays (EC50 values), with cytotoxicity assessed using MTT assays on Vero cells .
  • Structure-activity relationship (SAR) : Modify the hydroxybutyl chain length or fluorenyl substituents to probe steric/electronic effects on target binding .

Q. How can computational modeling complement experimental data for this compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina to predict binding modes with viral proteases or receptors.
  • Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to validate hydrogen-bonding interactions observed crystallographically .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Epimerization risks : Use low-temperature (-20°C) conditions during Fmoc deprotection (e.g., 20% piperidine in DMF) .
  • Purification : Switch from column chromatography to preparative HPLC for gram-scale batches.

Q. How is the compound’s stability assessed under varying storage conditions?

  • Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition products (e.g., fluorenylmethanol).
  • Light sensitivity : Store in amber vials at -20°C to prevent photolytic cleavage of the Fmoc group .

Q. What analytical techniques are prioritized for quantifying trace impurities in GMP-compliant research?

  • HPLC-UV/ELSD : Quantify residual solvents (e.g., DCM) per ICH Q3C guidelines.
  • ICP-MS : Detect heavy metals (e.g., Pd from coupling catalysts) at ppb levels .

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